Isoamoenylin

Descripción general

Descripción

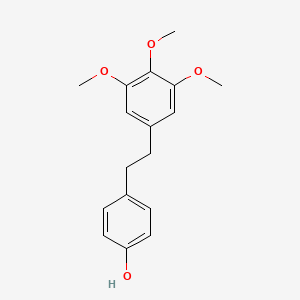

Isoamoenylin (C₁₇H₂₀O₄; molecular weight: 288.35 g/mol) is a bibenzyl (dihydrostilbene) compound isolated from the orchid Dendrobium amoenum, a species renowned for its medicinal properties in traditional Chinese medicine . Structurally, it features a 1,2-diphenylethane backbone with hydroxyl and methoxy substitutions, synthesized from 3,4,5-trimethoxybenzaldehyde in a four-step process with a 60% yield . This compound exhibits moderate antioxidant and weak antibacterial activities, making it a subject of interest in phytochemical research .

Aplicaciones Científicas De Investigación

Isoamoenylin has been studied for its various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against several bacterial strains. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antimicrobial agents .

- Antitumor Activity : this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth and reduce cell viability in various cancer models .

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced biological activities. Some notable synthetic pathways include:

- Total Synthesis : Researchers have successfully synthesized this compound through multi-step synthetic routes involving key intermediates. This process allows for the production of the compound in sufficient quantities for further study .

- Derivatives Development : Modifications to the this compound structure have resulted in derivatives that exhibit improved potency against specific biological targets. These derivatives are being investigated for their potential therapeutic applications in oncology and infectious diseases .

Case Studies

Several case studies highlight the applications of this compound in research:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Isoamoenylin in laboratory settings?

this compound (C₁₇H₂₀O₄) is synthesized via condensation reactions using 3,4,5-trimethoxybenzaldehyde (TMB) as a key precursor. A typical protocol involves reacting TMB with appropriate ketones under acidic or basic conditions, followed by purification via column chromatography and crystallization . Validation of the compound is achieved through NMR, HPLC, and mass spectrometry to confirm structural integrity . Researchers should ensure reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize by-products .

Q. Which analytical techniques are most reliable for identifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Cross-referencing with authentic standards and spectral databases (e.g., SciFinder) is critical to avoid misidentification .

Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

Begin with in vitro antioxidant assays such as DPPH radical scavenging and FRAP to assess redox potential. For anti-inflammatory activity, use lipopolysaccharide (LPS)-induced cytokine release models in macrophage cell lines (e.g., RAW 264.7). Dose-response curves and positive controls (e.g., ascorbic acid for antioxidants) are essential to validate results .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioavailability for pharmacological studies?

Address poor solubility via nanoformulation (e.g., liposomes, polymeric nanoparticles) or prodrug strategies. Pharmacokinetic studies in rodent models should measure plasma half-life and tissue distribution. Computational modeling (e.g., molecular docking) can predict metabolic pathways and guide structural modifications .

Q. What experimental designs are effective for elucidating this compound’s mechanism of action?

Use omics approaches (transcriptomics/proteomics) to identify target pathways in treated cell lines. Knockdown/knockout models (e.g., CRISPR-Cas9) can validate candidate genes. Pair these with functional assays (e.g., ROS detection for antioxidant activity) to establish causality. Include controls for off-target effects and use blinded analysis to reduce bias .

Q. How should contradictory data on this compound’s efficacy across studies be reconciled?

Systematically compare variables such as:

- Purity : Impurities (>95% purity required for reproducibility) .

- Assay conditions : Variations in pH, temperature, or cell passage number .

- Model systems : Differences between in vitro (cell lines) and in vivo (animal) responses . Meta-analyses of published data and replication studies are critical to resolve discrepancies .

Q. What strategies mitigate challenges in isolating this compound from natural sources?

Combine chromatographic techniques (e.g., flash chromatography for bulk separation, followed by preparative HPLC). Use hyphenated methods like LC-MS for real-time monitoring. Optimize extraction solvents (e.g., methanol:water gradients) to balance yield and selectivity. Document seasonal variations in plant metabolite profiles .

Q. Methodological Frameworks

- For mechanistic studies : Apply the PICO framework (Population: cell/organism; Intervention: this compound dose; Comparison: controls; Outcome: molecular targets) to structure hypotheses .

- For experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Comparación Con Compuestos Similares

Structural Comparison

Isoamoenylin belongs to the bibenzyl family, sharing core structural motifs with other stilbenoids but differing in substitution patterns:

- Moscatilin (3,3',5-trimethoxybibenzyl) : Isolated from Dendrobium species, moscatilin has three methoxy groups, enhancing its lipophilicity compared to this compound’s two methoxy and one hydroxyl group .

- Dendroparishiol (3,4-dihydroxy-5-methoxybibenzyl) : Contains an additional hydroxyl group, which correlates with its superior antioxidant activity .

- Batatasin III (3,4'-dihydroxy-5-methoxybibenzyl) : Structural similarity to this compound but with distinct hydroxyl positioning, influencing its anticancer activity .

Table 1: Structural and Functional Comparison of Bibenzyls

Antioxidant Activity

This compound demonstrates moderate superoxide-scavenging activity (IC₅₀: 694 µM via NBT assay), outperformed by dendroparishiol, which reduces intracellular ROS by 65% at 50 µg/mL and enhances SOD/GPx/CAT enzyme activity . In contrast, moscatilin and batatasin III show stronger radical scavenging in DPPH and ORAC assays due to their hydroxyl-rich structures .

Table 2: Antioxidant Activity of Bibenzyls

| Compound | Assay | IC₅₀ or % Inhibition | Reference |

|---|---|---|---|

| This compound | NBT | IC₅₀ = 694 µM | |

| Dendroparishiol | H₂O₂-induced ROS | 65% reduction at 50 µg/mL | |

| Moscatilin | DPPH | IC₅₀ = 42 µM |

Antimicrobial Activity

This compound exhibits weak antibacterial effects, with inhibition zones of 8.5–9.0 mm against Staphylococcus aureus and Pseudomonas aeruginosa at 200 µg/mL . Comparatively, batatasin III and tristin demonstrate broader antifungal activity (MIC = 91.2–109.6 µM against Bipolaris oryzae), attributed to their ability to disrupt fungal cell membranes .

Table 3: Antimicrobial Activity of Bibenzyls

| Compound | Target Pathogen | Activity (MIC or Zone) | Reference |

|---|---|---|---|

| This compound | S. aureus | 8.5 mm zone at 200 µg/mL | |

| Batatasin III | B. oryzae | MIC = 96.2 µM | |

| Tristin | D. medusaea | MIC = 91.2 µM |

Other Bioactivities

- Anticancer Potential: While this compound lacks significant anticancer data, batatasin III suppresses cancer metastasis via EMT pathway inhibition, and moscatilin induces apoptosis in neuroblastoma cells .

- Synthesis Utility : this compound’s established synthesis route contrasts with the complex extraction processes required for rarer bibenzyls like dendroparishiol .

Métodos De Preparación

Synthetic Pathways for Isoamoenylin

Four-Step Synthesis from 3,4,5-Trimethoxybenzaldehyde

The most well-documented synthesis of this compound begins with 3,4,5-trimethoxybenzaldehyde (1 ) and proceeds through four sequential steps :

Step 1: Wittig Reaction for Stilbene Formation

The aldehyde 1 undergoes a Wittig reaction with (4-methoxybenzyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is catalyzed by sodium hydride (NaH) at 0°C, yielding the trans-stilbene derivative 2 (3,4,5-trimethoxy-4'-methoxystilbene) with 85% efficiency .

Step 2: Hydrogenation to Dihydrostilbene

The stilbene 2 is hydrogenated using palladium on carbon (Pd/C, 10% w/w) in ethyl acetate under 1 atm hydrogen gas. This step reduces the double bond, producing the dihydrostilbene 3 (3,4,5-trimethoxy-4'-methoxydihydrostilbene) in 92% yield .

Step 3: Demethylation with Boron Tribromide

Selective demethylation of 3 is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C. This step removes three methyl groups, generating the triol 4 (3,4,5-trihydroxy-4'-hydroxydihydrostilbene) with 78% yield .

Step 4: Purification and Crystallization

The crude product 4 is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from methanol to afford this compound (6 ) with an overall yield of 60% .

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Wittig Reaction | NaH, THF, 0°C | 85 |

| 2 | Hydrogenation | Pd/C, H₂, ethyl acetate | 92 |

| 3 | Demethylation | BBr₃, CH₂Cl₂, −78°C | 78 |

| 4 | Purification | Silica gel chromatography | 60 (overall) |

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

The hydrogenation step (Step 2) is critical for stereochemical control. Substituting Pd/C with platinum oxide (PtO₂) in ethanol increases reaction rate but reduces yield to 80% due to over-hydrogenation . Maintaining hydrogen pressure at 1 atm and temperature at 25°C ensures optimal selectivity .

Demethylation Selectivity

Boron tribromide’s stoichiometry directly impacts demethylation efficiency. A molar ratio of BBr₃:3 = 3:1 ensures complete removal of methyl groups without side reactions . Lower ratios (e.g., 2:1) result in partial demethylation, complicating purification .

Analytical Characterization

Spectroscopic Validation

Synthetic this compound is characterized by:

-

¹H NMR (400 MHz, CD₃OD) : δ 6.65 (s, 2H, aromatic), 6.45 (d, J = 8.4 Hz, 2H), 6.25 (d, J = 8.4 Hz, 2H), 4.85 (s, 2H, hydroxyls) .

-

¹³C NMR : 156.2 (C-OH), 130.5 (aromatic CH), 115.8 (aromatic C) .

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 280 nm confirms ≥98% purity. Residual solvents (e.g., THF, CH₂Cl₂) are quantified via gas chromatography (GC), adhering to ICH guidelines (<0.1%) .

Applications and Biological Relevance

This compound exhibits:

Propiedades

Número CAS |

39499-95-1 |

|---|---|

Fórmula molecular |

C17H20O4 |

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C17H20O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h6-11,18H,4-5H2,1-3H3 |

Clave InChI |

WYMYMRJMKNLHSF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O |

Key on ui other cas no. |

39499-95-1 |

Sinónimos |

isoamoenylin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.